Product packaging for Shikimin(Cat. No.:CAS No. 51372-90-8)

Shikimin

Cat. No.: B1209215
CAS No.: 51372-90-8
M. Wt: 328.31 g/mol
InChI Key: GEVWHIDSUOMVRI-UHFFFAOYSA-N
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Description

Overview of Natural Product Classification and Research Focus

Plant metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a plant system. These natural products are broadly categorized as primary or secondary metabolites. Primary metabolites are essential for survival, while secondary (or specialized) metabolites are involved in the plant's interaction with its environment, though they may not be essential for its basic growth and development. nih.gov

Specialized metabolites are classified based on their biosynthetic origins and chemical structures. The three principal groups are:

Terpenoids: Synthesized from isoprene (B109036) units via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.net This vast class includes hemiterpenes (C5), monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20), among others. nih.gov

Phenolic Compounds: Derived primarily from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. mdpi.comgacbe.ac.in This group includes flavonoids, tannins, and lignans.

Nitrogen- and/or Sulfur-Containing Compounds: This diverse group includes alkaloids and glucosinolates, which are biosynthesized from amino acids. gacbe.ac.in

Modern natural product research leverages advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic methods, to analyze complex plant extracts. nih.gov This metabolomics-driven approach facilitates the rapid identification of known compounds and the discovery of novel chemical entities, moving from a broad metabolic snapshot toward identifying the genes responsible for their production. nih.gov

Contextualization of Illicium Species as a Source of Specialized Metabolites

The genus Illicium, belonging to the family Illiciaceae, comprises evergreen shrubs and small trees native to southeastern Asia and North America. core.ac.ukashs.org These plants are distinguished by their production of a rich and unique array of specialized metabolites. ashs.org Chemical investigations into Illicium species have revealed a remarkable diversity of compounds, making the genus a focal point for phytochemical research. thieme-connect.comjst.go.jp

The most well-known species, Illicium verum (Chinese star anise), is a source of various bioactive molecules, including phenylpropanoids, monoterpenoids, and flavonoids. nih.govnajah.edu However, the genus is particularly notable for two distinct classes of compounds: highly oxygenated sesquiterpene lactones and shikimic acid, also known as Shikimin. core.ac.ukthieme-connect.comwikipedia.org

This compound (Shikimic Acid): This compound is a crucial intermediate in the shikimate pathway, a seven-step metabolic route that produces aromatic amino acids in plants and microorganisms. mdpi.comgacbe.ac.in Illicium verum is the primary commercial source for the extraction of shikimic acid. ashs.orgnih.gov Its formal chemical name is (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid. core.ac.uk

Sesquiterpene Lactones: The Illicium genus is a unique source of complex, and often toxic, sesquiterpene lactones. thieme-connect.compharm.or.jpcybertaxonomy.org These compounds, such as anisatin (B1215211), majucin, and neoanisatin, possess intricate, cage-like structures. thieme-connect.comjst.go.jp Anisatin, for example, is found in the highly toxic Japanese star anise (Illicium anisatum) and is a potent neurotoxin. wikipedia.orgcabidigitallibrary.org Research has identified numerous novel sesquiterpenes from various Illicium species, including I. henryi, I. majus, and I. merrillianum, highlighting the chemical diversity within the genus. thieme-connect.comjst.go.jpnih.gov

The co-occurrence of metabolites from vastly different biosynthetic pathways—the shikimate pathway (producing this compound) and the mevalonate pathway (producing sesquiterpenes)—underscores the complex and specialized metabolism of the Illicium genus. ashs.orgcybertaxonomy.org

Data on Metabolites from Illicium Species

The table below summarizes key compounds that have been isolated and identified from various Illicium species, showcasing the chemical diversity of the genus.

Compound NameChemical ClassSpecies Source(s)Reference(s)
This compound (Shikimic Acid)Phenylpropanoid PrecursorI. verum, I. anisatum core.ac.ukwikipedia.orgnih.gov
AnisatinSesquiterpene LactoneI. anisatum, I. henryi thieme-connect.comjst.go.jpcabidigitallibrary.org
trans-AnetholePhenylpropanoidI. verum nih.govnih.gove3s-conferences.org
MajucinSesquiterpene LactoneI. majus jst.go.jp
NeoanisatinSesquiterpene LactoneI. henryi thieme-connect.com
MerrillianoneSesquiterpeneI. merrillianum pharm.or.jp
Henrylactone ASesquiterpene LactoneI. henryi thieme-connect.com
LinaloolMonoterpenoidI. verum e3s-conferences.org
LimoneneMonoterpenoidI. verum najah.edue3s-conferences.org
EstragolePhenylpropanoidI. verum e3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O8 B1209215 Shikimin CAS No. 51372-90-8

Properties

IUPAC Name

4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWHIDSUOMVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965673
Record name 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51372-90-8
Record name Anisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Structural Elucidation Methodologies of Shikimin

Historical Perspectives on Shikimin Isolation from Illicium Species

The history of this compound is closely tied to the Japanese star anise plant, Illicium anisatum. The compound was first isolated from this plant in 1885 by the Dutch chemist Johan Fredrik Eykman, who named it after the Japanese name for the plant, "shikimi". reverso.net This plant and its toxic components, including this compound (also known as anisatin) and sikimitoxin, have been subjects of study due to their severe toxicity, which can cause inflammation of the kidneys and digestive organs, as well as neurological effects. cabidigitallibrary.orgtandfonline.comtandfonline.com

Initial isolation efforts were challenging. Early methods for extracting compounds from plant materials typically involved solvent extraction. For instance, processes like Soxhlet extraction were employed, using various solvents to separate compounds based on their polarity. core.ac.uk These early extractions would have been followed by purification steps such as crystallization. However, the yields from these initial isolations were often very low, sometimes described as only trace amounts. google.com

It is crucial to distinguish this compound (anisatin) from the non-toxic shikimic acid. Shikimic acid was first isolated from the same genus, Illicium, but they are structurally and functionally distinct molecules. cabidigitallibrary.orggoogle.com The morphological similarity between the toxic Japanese star anise (I. anisatum) and the non-toxic Chinese star anise (I. verum), the primary source of shikimic acid, has historically led to confusion and accidental poisonings. tandfonline.comtandfonline.com Early isolation techniques were not always sufficient to differentiate between the various compounds present in the plant extracts, highlighting the need for more advanced analytical methods.

Advanced Spectroscopic and Chromatographic Techniques for this compound Characterization

Modern analytical chemistry provides a powerful toolkit for the unambiguous identification and quantification of natural products like this compound. The combination of chromatographic separation with spectroscopic analysis is essential for dealing with complex plant extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules in solution. springernature.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to piece together its precise atomic connectivity and stereochemistry. nih.govresearchgate.net

For a complex molecule like this compound (anisatin), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

1D NMR: ¹H NMR spectra provide information on the chemical environment of hydrogen atoms, while ¹³C NMR spectra reveal the types of carbon atoms present (e.g., C, CH, CH₂, CH₃).

2D NMR: Experiments such as COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to establish connections between adjacent protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This data is critical for assembling the complete molecular structure. researchgate.netmdpi.com

The application of these techniques allows for the complete assignment of all proton and carbon signals in the this compound molecule, confirming its unique spiro-lactone structure.

Table 1: Illustrative NMR Data for Structural Elucidation of a Sesquiterpene Lactone like this compound This table provides a generalized example of the types of data obtained from NMR spectroscopy for a compound with a similar structural class to this compound.

Technique Information Obtained Application to this compound Structure
¹H NMR Chemical shift (δ), coupling constants (J), integration Reveals the number and electronic environment of different protons.
¹³C NMR Chemical shift (δ) Identifies the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).
COSY ¹H-¹H correlations Establishes proton connectivity within spin systems.
HSQC ¹H-¹³C one-bond correlations Assigns protons to their directly attached carbons.
HMBC ¹H-¹³C long-range correlations Connects molecular fragments and establishes the carbon skeleton.

| NOESY | ¹H-¹H through-space correlations | Determines the relative stereochemistry and conformation of the molecule. |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

For this compound, various MS techniques are employed:

Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. It has been used historically to analyze essential oils from Illicium species. cabidigitallibrary.orgwoodj.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique that separates compounds in a liquid phase before mass analysis. LC-MS, and particularly its tandem version (LC-MS/MS), is highly effective for analyzing less volatile and thermally sensitive molecules like this compound in plant extracts. nih.govthegoodscentscompany.com It allows for both the identification and quantification of the neurotoxin.

High-Resolution Mass Spectrometry (HRMS): Techniques like Direct Analysis in Real Time (DART) coupled with HRMS provide rapid and accurate mass measurements, allowing for the determination of the elemental composition of this compound and distinguishing it from other compounds with similar nominal masses. thegoodscentscompany.com

In a typical MS/MS experiment, the intact this compound molecule (parent ion) is selected and fragmented, producing a unique pattern of daughter ions. This fragmentation signature serves as a fingerprint for the molecule, enabling its confident identification even in complex mixtures. researchgate.net

Biosynthetic Pathways and Precursor Studies of Shikimin

General Principles of Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones are a diverse group of C15 terpenoids characterized by the presence of a lactone ring royalsocietypublishing.orgup.ac.zawikipedia.org. Their biosynthesis begins with the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) royalsocietypublishing.orgup.ac.zanumberanalytics.com. These precursors are synthesized through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway, primarily located in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, found in plastids royalsocietypublishing.orgup.ac.zanumberanalytics.comnih.gov.

IPP and DMAPP are then condensed sequentially to form longer isoprenoid diphosphates. The reaction of DMAPP with one molecule of IPP yields the C10 precursor geranyl diphosphate (GPP). A further condensation of GPP with another molecule of IPP, catalyzed by farnesyl diphosphate synthase (FPPS), produces the fifteen-carbon precursor, farnesyl diphosphate (FPP) royalsocietypublishing.orgup.ac.zawikipedia.orgnumberanalytics.com. FPP is the direct precursor for all sesquiterpenes, including the sesquiterpene lactones royalsocietypublishing.orgup.ac.zawikipedia.orggenome.jp.

The committed step in sesquiterpene biosynthesis is the cyclization of FPP, a reaction catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STPSs) or sesquiterpene cyclases royalsocietypublishing.orgup.ac.zanumberanalytics.comgenome.jpwur.nlmdpi.combioinformatics.nl. These enzymes initiate the reaction by removing the diphosphate group from FPP, generating a highly reactive allylic cation genome.jpbioinformatics.nl. This cation then undergoes a series of intramolecular cyclizations, rearrangements, and proton eliminations, leading to the formation of various sesquiterpene hydrocarbon skeletons genome.jpbioinformatics.nl. The diversity of sesquiterpene skeletons arises from the catalytic plasticity of these synthases bioinformatics.nl.

Following the formation of the basic sesquiterpene hydrocarbon skeleton, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), along with other enzymes such as alcohol dehydrogenases and reductases royalsocietypublishing.orgmdpi.comtandfonline.com. These modifications can include hydroxylations, oxidations, and further rearrangements, ultimately leading to the formation of the characteristic lactone ring and other functional groups found in sesquiterpene lactones up.ac.zawur.nlmdpi.comtandfonline.com. The position and stereochemistry of the lactone ring, as well as other decorations, contribute significantly to the structural diversity within the sesquiterpene lactone class up.ac.zawur.nl.

A common intermediate in the biosynthesis of many sesquiterpene lactones, particularly those of the germacranolide type, is germacrene A royalsocietypublishing.orgup.ac.zawur.nl. Germacrene A is formed from FPP by germacrene A synthase (GAS) nih.govnih.govoup.com. Subsequent oxidation of germacrene A, often by cytochrome P450 enzymes like germacrene A oxidase (GAO), leads to germacrene A acid, a key intermediate for the formation of the lactone ring wur.nltandfonline.comnih.govoup.com.

Key compounds involved in the general sesquiterpene lactone biosynthesis pathway include:

CompoundPubChem CIDMolecular FormulaRole in Pathway
Isopentenyl diphosphate (IPP)644504C₅H₁₂O₁₀P₂C5 building block
Dimethylallyl diphosphate (DMAPP)528108C₅H₁₂O₇P₂C5 building block, isomer of IPP
Farnesyl diphosphate (FPP)528109C₁₅H₂₄O₁₀P₂C15 precursor for sesquiterpenes
Germacrene A528153C₁₅H₂₄Common intermediate for many sesquiterpene lactones

(Note: Shikimic acid (PubChem CID 8742) is an intermediate in the biosynthesis of aromatic amino acids and other compounds, not directly involved in the biosynthesis of sesquiterpenes like Shikimin nih.govresearchgate.netwikipedia.org.)

Proposed Biosynthetic Routes to this compound in Illicium anisatum and Related Species

This compound is a sesquiterpene lactone characterized by a complex spirocyclic structure nih.govontosight.ai. It is found alongside other sesquiterpene lactones, including the highly toxic anisatin (B1215211), in Illicium anisatum stuartxchange.orggardensonline.com.auontosight.aiwoodj.org. While the presence of this compound in Illicium species is well-documented, detailed studies specifically elucidating its complete biosynthetic pathway are limited in the provided search results.

Based on the general principles of sesquiterpene lactone biosynthesis, the pathway to this compound in Illicium anisatum is expected to originate from FPP royalsocietypublishing.orgup.ac.zawikipedia.orggenome.jp. The formation of this compound's unique spirocyclic skeleton likely involves specific cyclization and rearrangement steps catalyzed by dedicated sesquiterpene synthases and subsequent oxidative modifications mediated by cytochrome P450 enzymes and other modifying enzymes royalsocietypublishing.orgnumberanalytics.commdpi.combioinformatics.nltandfonline.com.

The structural complexity of this compound, particularly its spirocyclic system and multiple oxygenations nih.govontosight.ai, suggests a more intricate biosynthetic route compared to simpler sesquiterpene lactones like germacranolides or guaianolides, which typically arise from intermediates such as germacrene A up.ac.zawur.nl. The co-occurrence of this compound with structurally related spirocyclic sesquiterpene lactones like anisatin in Illicium anisatum suggests that these compounds may share common early biosynthetic intermediates derived from FPP before diverging into their specific end products through distinct enzymatic transformations ontosight.ai.

Hypothetically, the biosynthesis of this compound would involve:

The initial cyclization of FPP by a sesquiterpene synthase to form a precursor skeleton containing 15 carbons. The nature of this initial cyclization product is unknown but would dictate the subsequent folding and rearrangement leading to the spirocyclic system.

A series of oxidative steps, likely involving cytochrome P450 enzymes, to introduce hydroxyl groups and potentially mediate ring formation or cleavage events necessary for the spirocyclic structure and the lactone ring royalsocietypublishing.orgmdpi.comtandfonline.com.

Lactonization, the formation of the ester ring, which is a defining feature of sesquiterpene lactones up.ac.zawur.nl.

Additional modifications such as further hydroxylations to yield the fully functionalized this compound molecule nih.gov.

Specific intermediates beyond FPP and general sesquiterpene precursors like germacrene A (if involved in an early stage before rearrangement) have not been identified in the provided search results as being directly on the pathway to this compound. Research into the biosynthesis of complex sesquiterpene lactones often involves identifying intermediates through feeding studies with labeled precursors and characterizing the enzymes involved in specific transformation steps.

Enzymatic Systems Involved in this compound Production (Hypothetical or Inferred)

The biosynthesis of this compound in Illicium anisatum is hypothesized to involve a suite of enzymes typical for sesquiterpene lactone production, adapted to catalyze the specific reactions required for its complex structure. The primary classes of enzymes expected to be involved include sesquiterpene synthases and cytochrome P450 monooxygenases.

Sesquiterpene Synthases (STPSs): These enzymes are responsible for the initial cyclization of FPP, determining the basic carbon skeleton royalsocietypublishing.orgup.ac.zanumberanalytics.comgenome.jpwur.nlmdpi.combioinformatics.nl. Given this compound's unique spirocyclic structure, a specific sesquiterpene synthase or a set of synthases in Illicium anisatum would be required to catalyze the cyclization of FPP into an intermediate that can be subsequently transformed into the this compound scaffold. These enzymes are known for their catalytic plasticity, capable of generating diverse cyclic structures from a single precursor like FPP bioinformatics.nl.

Cytochrome P450 Monooxygenases (CYPs): CYPs play crucial roles in the downstream modification of sesquiterpene hydrocarbons, including hydroxylations, epoxidations, and oxidative rearrangements royalsocietypublishing.orgmdpi.comtandfonline.comoup.com. In the context of this compound biosynthesis, CYPs are likely involved in introducing the multiple hydroxyl groups, forming the lactone ring, and potentially mediating the complex ring-forming or rearrangement steps that lead to the spirocyclic system nih.govontosight.ai. Plant CYPs involved in sesquiterpene oxidation often belong to the CYP71 clan tandfonline.com.

Other Modifying Enzymes: Additional enzymatic activities may be required for specific steps in this compound biosynthesis, such as dehydrogenases, reductases, or acyl transferases, depending on the precise chemical transformations involved in the pathway mdpi.com. However, the specific roles of these enzymes in this compound production are inferred based on general sesquiterpene lactone biosynthesis.

While general sesquiterpene synthases and CYPs have been characterized in other plant species for their roles in sesquiterpene lactone production (e.g., germacrene A synthase and germacrene A oxidase in sunflower) tandfonline.comnih.govnih.govoup.com, the specific enzymes responsible for the unique cyclization and modification steps leading to this compound in Illicium anisatum have not been identified or functionally characterized in the provided search results. Research efforts focusing on enzyme isolation, gene sequencing, and functional characterization in Illicium anisatum would be necessary to fully understand the enzymatic system involved in this compound biosynthesis.

Molecular Mechanisms of Action of Shikimin

Investigation of Neurophysiological Targets of Shikimin

Neurophysiological studies have aimed to identify the specific molecular targets through which this compound elicits its effects. A significant area of focus has been its interaction with the GABAergic system, a major inhibitory pathway in the central nervous system.

This compound has been characterized as an antagonist of GABA receptors. This antagonistic activity has been observed in electrophysiological investigations exploring GABA-mediated inhibition springernature.comdntb.gov.uanih.gov. The compound is often discussed in conjunction with Tutin, another substance known for its central actions and GABA antagonism springernature.comdntb.gov.uanih.govresearchgate.net. Antagonism of GABA receptors suggests that this compound interferes with the normal inhibitory signaling mediated by GABA, potentially leading to excitatory effects. The classical GABA-A receptor antagonist, bicuculline, is known to reduce current by decreasing the opening frequency and mean open time of the channel and is thought to compete with GABA for binding sites nih.gov.

GABA-A receptors are a diverse group of ligand-ggated ion channels assembled from various subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ), which contribute to distinct receptor subtypes with varying pharmacological properties and distributions guidetopharmacology.orgwikipedia.orgnih.gov. While this compound is identified as a GABA antagonist, the specific subtypes of GABA receptors preferentially affected by this compound are not explicitly detailed in the provided search results. Studies on other compounds have demonstrated subtype-selective interactions with GABA-A receptors guidetopharmacology.orgwikipedia.orgbiorxiv.orgbiorxiv.org. For instance, classical benzodiazepines primarily interact with subtypes containing α1, α2, α3, or α5 subunits guidetopharmacology.orgnih.gov. Research on other ligands, such as THIP and aza-THIP, illustrates how compounds can exhibit differential activity across ρ-type and heteromeric GABA-A receptors biorxiv.org. Further research specifically investigating this compound's effects on defined recombinant or native GABA-A receptor subtypes would be necessary to elucidate its precise subtype selectivity.

Analysis of Gamma-Aminobutyric Acid (GABA) Receptor Antagonism by this compound

Cellular and Subcellular Effects of this compound on Neuronal Function

The effects of this compound extend to the cellular and subcellular levels of neuronal function, influencing the electrical properties and receptor interactions of neurons.

Electrophysiological techniques are fundamental tools for investigating the effects of compounds like this compound on neuronal activity uk.comcriver.commdpi.comelifesciences.org. These methods allow for the measurement of electrical signals in neurons, providing insights into how ion channels and receptors are affected. Electrophysiological investigations have been employed to study the central actions of this compound and Tutin, as well as to analyze GABA-mediated inhibition springernature.comnih.gov. Such studies can involve recording changes in membrane potential or ion currents in response to the application of this compound, thereby characterizing its functional impact on neuronal excitability. In vitro electrophysiological assays, including those using dissociated neurons or brain slices, are considered valuable for mechanistic investigations of ion channel activity criver.commdpi.com.

Comparative Pharmacological and Mechanistic Studies of Shikimin

Comparative Analysis with Structurally Related Sesquiterpene Lactones (e.g., Anisatin (B1215211), Sikimitoxin)

Shikimin, Anisatin, and Sikimitoxin share a structural lineage as sesquiterpene lactones, contributing to the neurotoxic profile of Illicium anisatum. publish.csiro.au Comparative studies often investigate the subtle differences in their structures that lead to varying degrees of toxicity and specific pharmacological actions, particularly within the nervous system.

Structure-Activity Relationship (SAR) Studies in GABAergic Systems

The GABAergic system, mediated by the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a primary target for the neurotoxicity of Illicium sesquiterpene lactones. researchgate.netresearchgate.netnih.gov Anisatin is well-established as a potent non-competitive antagonist of the GABAA receptor, acting at a site distinct from the GABA binding site, possibly near the chloride channel, similar to picrotoxinin. researchgate.netresearchgate.net This antagonism disrupts inhibitory neurotransmission, leading to neuronal excitation and the observed symptoms of toxicity, such as seizures. publish.csiro.auresearchgate.netnih.gov

While specific detailed SAR studies focusing solely on this compound's interaction with GABAergic systems compared directly to Anisatin and Sikimitoxin are not extensively detailed in the immediately available literature, the inclusion of this compound in discussions of the toxic components of Illicium anisatum alongside Anisatin and Sikimitoxin implies that it shares some degree of activity or structural relevance within this system. publish.csiro.au Research on the structure-activity relationships of related seco-prezizaane terpenoids on GABA receptors in model organisms like houseflies and rats has been conducted, providing a framework for understanding how structural variations in this class of compounds influence their interaction with GABA receptors. researchgate.net

The precise structural features of this compound that dictate its specific affinity and efficacy at GABAergic targets, relative to the more potent antagonistic effects of Anisatin, are areas where detailed comparative SAR data would provide valuable insights into the differential neurotoxic profiles of these compounds.

Differential Effects on Central Nervous System Pathways

The neurotoxic effects of Illicium anisatum components, including this compound, Anisatin, and Sikimitoxin, are mediated through their actions on the central nervous system (CNS). publish.csiro.au These effects can manifest as excitation, convulsions, and other neurological disturbances. publish.csiro.auresearchgate.netnih.govmdpi.com

Anisatin's potent GABAA antagonism directly impacts inhibitory pathways throughout the CNS, leading to widespread excitation. researchgate.net Studies have investigated the central actions of this compound, sometimes in comparison with other neurotoxic sesquiterpenes like tutin. elifesciences.org These investigations aim to delineate how this compound influences neuronal activity and signal transmission within the brain and spinal cord. researchgate.net

While the collective toxicity of these compounds from Illicium anisatum on the nervous system is recognized, the specific differential effects of this compound compared to Anisatin and Sikimitoxin on distinct CNS pathways require further detailed research. Understanding these differences could involve examining their impact on various neurotransmitter systems beyond GABA, or their modulation of specific neuronal circuits or regions within the CNS. scirp.orgnih.govfoodstandards.gov.au

In Vitro and Ex Vivo Models for Studying this compound's Biological Activities

In vitro and ex vivo models are indispensable tools in pharmacology and neuroscience for investigating the biological activities of compounds like this compound, allowing for controlled study of their mechanisms of action at the cellular and tissue levels.

Isolated Tissue Preparations for Receptor Activity Assessment

Isolated tissue preparations, such as brain slices or dissociated neurons, provide a valuable ex vivo platform to assess the direct effects of this compound on receptor activity, particularly GABA receptors. By applying this compound to these preparations and measuring changes in electrical activity or ion flow, researchers can determine if and how this compound interacts with specific receptors. Studies using isolated tissues, such as frog spinal cords and rat brains, have been instrumental in characterizing the GABA antagonistic activity of Anisatin. researchgate.net Similar approaches could be applied to this compound to compare its potency and mechanism of action on GABAergic neurotransmission in a native tissue environment. While general methods for preparing and studying isolated tissues for receptor activity are well-established, specific published data detailing the use of these models for this compound were not prominently found in the search results.

Cell Culture Models for Neurotransmitter Modulation

Cell culture models offer a controlled in vitro environment to study the effects of this compound on neurotransmitter modulation. Neuronal cell lines or primary neuronal cultures can be exposed to this compound to investigate its impact on neurotransmitter synthesis, release, reuptake, or degradation. Changes in intracellular signaling pathways or gene expression related to neurotransmission can also be examined in these models.

Furthermore, cell lines expressing specific neurotransmitter receptors, such as GABAA receptors, can be used in binding assays or functional studies to quantify this compound's affinity for the receptor and its effect on receptor function. While in vitro studies are widely used in the field to understand the interaction of compounds with neurotransmitter systems, detailed published studies specifically utilizing cell culture models to elucidate this compound's effects on neurotransmitter modulation were not extensively found in the provided information. researchgate.netnih.gov

The application of these in vitro and ex vivo techniques would be crucial for a comprehensive understanding of this compound's pharmacological profile and to precisely compare its mechanistic effects with those of Anisatin and Sikimitoxin at a molecular and cellular level.

Chemoecology and Evolutionary Aspects of Shikimin Production

Role of Shikimin as a Plant Defense Metabolite

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a variety of threats, including herbivores, pathogens, and competing plants. nih.govplantae.org this compound, a toxic sesquiterpene lactone found in certain plant species, plays a significant role in these defense mechanisms. cabidigitallibrary.orggenghisfitness.com Its biological activity is a key element in the plant's strategy for survival and adaptation.

One of the primary defense functions of this compound is its role as an allelochemical . Allelopathy is the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. scielo.brresearchgate.net In the case of Illicium verum, also known as star anise, shikimic acid, a related compound, has been identified as a potent allelochemical. utuvolter.fimdpi.com Studies have shown that extracts from I. verum containing these compounds exhibit strong inhibitory effects on the radicle and hypocotyl growth of other plant species, such as lettuce. utuvolter.fi This phytotoxic activity helps the plant to reduce competition for resources like water, sunlight, and nutrients in its immediate environment. utuvolter.fimdpi.com

Beyond its effects on competing plants, this compound and related compounds also exhibit insecticidal properties . cabidigitallibrary.orgicrisat.org The toxic nature of this compound serves as a deterrent to herbivorous insects. cabidigitallibrary.orgnih.gov For example, non-polar crude extracts from star anise have demonstrated effectiveness against the eggs, larvae, and adults of stored product pests like Tribolium castaneum and Sitophilus zeamais. cabidigitallibrary.org The presence of such toxins makes the plant unpalatable or harmful to insects, thereby reducing the damage caused by herbivory. frontiersin.org This is a crucial adaptation for plant fitness, as it helps to preserve photosynthetic tissues and reproductive structures. Some sesquiterpene lactones are known to be so potent that they can act as powerful poisons to mammals. nih.gov

Furthermore, plant-derived secondary metabolites often possess antimicrobial properties , protecting the plant from pathogenic fungi and bacteria. brieflands.combioline.org.brnih.govnih.gov While specific studies focusing solely on the antimicrobial effects of purified this compound in a plant defense context are less common, the broader class of sesquiterpene lactones is known for such activities. tandfonline.comresearchgate.netrsc.org For instance, the presence of this compound in Illicium anisatum (Japanese star anise) is part of a chemical profile that renders the plant highly toxic. cabidigitallibrary.orgmdpi.comresearchgate.net This toxicity is associated with severe inflammation of internal organs in vertebrates that ingest it, suggesting a potent and broad-spectrum biological activity that would also be effective against microbial pathogens. cabidigitallibrary.orgceline-hurka.com The production of these defensive compounds is a clear example of the evolutionary pressure exerted by pathogens, leading to the development of a chemical shield. nih.gov

Genetic and Environmental Factors Influencing this compound Content in Illicium Species

The concentration of this compound and other sesquiterpene lactones in Illicium species is not static; it is influenced by a complex interplay of genetic predispositions and environmental conditions. mdpi.comvdoc.pub These factors determine the plant's capacity to produce these defensive compounds and the extent to which this capacity is expressed.

Genetic Factors: The biosynthesis of sesquiterpene lactones, including this compound, is a multi-step process controlled by a series of specific enzymes. tandfonline.comrsc.org The genes encoding these enzymes are the primary determinants of a plant's ability to produce these compounds. The diversity of sesquiterpene lactones found within the Illicium genus suggests a significant genetic variation. nih.govresearchgate.net For instance, different Illicium species produce a range of seco-prezizaane type sesquiterpene lactones, indicating the presence of distinct biosynthetic pathways that have evolved over time. researchgate.netacs.org

Research has pointed to allo-cedrane type sesquiterpenes as potential biogenetic precursors to the more complex sesquiterpene lactones like anisatin (B1215211) found in the genus. researchgate.net The presence and activity of specific enzymes like sesquiterpene synthases and cytochrome P450s are critical for the various cyclization, oxidation, and lactonization steps that lead to the final products. rsc.orgroyalsocietypublishing.org The genetic background of a particular Illicium species or even a specific population dictates the profile and quantity of the sesquiterpene lactones it can synthesize. diva-portal.org

Environmental Factors: Environmental conditions can significantly modulate the production of secondary metabolites. vdoc.pubresearchgate.net Abiotic stresses are known to trigger an increase in the synthesis of defensive compounds in many plants. nih.gov For Illicium species, factors such as soil composition, climate, and water availability can influence their metabolic output.

The table below illustrates the variation in the content of a related compound, shikimic acid, across different Illicium species, highlighting the influence of genetics on the production of these metabolites.

Species NameCommon NameShikimic Acid Content (% dry weight)
Illicium verumStar Anise7.0% - 24.8%
Illicium anisatumJapanese Star Anise3.56% - 24.8%
Illicium floridanumFlorida AniseVaries
Illicium parviflorumYellow AniseVaries

This table presents a range of reported values for shikimic acid, a key precursor, demonstrating variability among species. Data sourced from utuvolter.fimdpi.com.

Evolutionary Significance of Sesquiterpene Lactone Biosynthesis in Plant Genera

The biosynthesis of sesquiterpene lactones (STLs) is a trait of significant evolutionary importance, found across a diverse and distantly related range of plant families, including Asteraceae, Apiaceae, Magnoliaceae, and Illiciaceae. tandfonline.com This widespread yet scattered distribution suggests that the capacity to produce these compounds may have evolved multiple times independently in different plant lineages. tandfonline.comnih.gov

The immense structural diversity of STLs, with over 5,000 different compounds identified, is a testament to the strong selective pressures that have driven their evolution. tandfonline.comroyalsocietypublishing.org This chemical diversification is closely linked to plant speciation, particularly within the Asteraceae family, where STLs have been used as chemotaxonomic markers to classify and understand the relationships between different species. royalsocietypublishing.orgdiva-portal.orgnih.gov The evolution of new STL structures provided plants with novel defense mechanisms, allowing them to adapt to new ecological niches and resist pressure from herbivores and pathogens. researchgate.netroyalsocietypublishing.org

The primary role of STLs as defensive compounds against herbivores is a major driver of their evolutionary development. royalsocietypublishing.orgnih.govroyalsocietypublishing.org Many STLs are bitter-tasting and toxic, deterring feeding by a wide range of insects and other animals. tandfonline.com High concentrations of these compounds are often found in specialized structures like glandular trichomes on the leaf surface, delivering a potent defensive dose at the first point of attack. royalsocietypublishing.org The co-evolutionary arms race between plants and their herbivores has likely fueled the continuous diversification of STL structures, as plants evolve new defenses and herbivores evolve mechanisms to tolerate or detoxify them. frontiersin.org

In addition to direct defense, some STLs function as allelopathic agents, inhibiting the growth of competing plants, and as signaling molecules within the plant or in communication with other organisms. royalsocietypublishing.orgnih.gov The ability of STLs to perform multiple ecological roles enhances their evolutionary value. royalsocietypublishing.org The biosynthetic pathways leading to STLs are complex, involving enzymes such as sesquiterpene synthases and cytochrome P450 monooxygenases. rsc.orgroyalsocietypublishing.org The evolution of these pathways, through gene duplication, divergence, and recruitment of enzymes from other metabolic pathways, has been a key process in the emergence of STL diversity. tandfonline.com Understanding the phylogenetic relationships between these enzymes across different plant families can provide insights into the evolutionary origins and subsequent radiation of this important class of plant secondary metabolites. researchgate.net

Advanced Analytical Methodologies for Shikimin Detection and Quantification in Biological Matrices

Development of High-Resolution Chromatographic Methods (e.g., UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier technique for the quantification of compounds in biological matrices due to its exceptional sensitivity, selectivity, and speed. researchgate.net The development of a robust UHPLC-MS/MS method for shikimin involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

Recent innovations in column technology, such as columns packed with sub-2-micron particles, have significantly improved separation efficiency. researchgate.net For a polar compound like this compound, Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective approach. nih.gov This technique facilitates the retention of polar analytes that are poorly retained on traditional reversed-phase columns.

The mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of selectivity, minimizing interference from complex sample matrices. researchgate.net However, matrix effects, such as ion suppression or enhancement, remain a significant challenge and must be carefully evaluated during method development. researchgate.netnih.gov A simplified workflow for the simultaneous quantification of shikimic acid and other aromatic amino acid pathway intermediates in plant tissues has been established using liquid chromatography coupled to mass spectrometry. nih.gov

Below is a table summarizing typical parameters for a UHPLC-MS/MS method tailored for this compound analysis.

ParameterTypical Setting/ValuePurpose
Chromatography UHPLCProvides high resolution and speed.
Column HILIC (e.g., Zwitterionic)Retains and separates polar compounds like this compound.
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate)Elutes the analyte from the column. Gradient elution is common.
Flow Rate 0.2 - 0.5 mL/minOptimized for narrow-bore UHPLC columns.
Injection Volume 1 - 5 µLSmall volume to prevent peak distortion.
Ionization Source Electrospray Ionization (ESI), Negative ModeEfficiently ionizes acidic compounds like this compound.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.
Precursor Ion (Q1) m/z 173.05Corresponds to the deprotonated molecule [M-H]⁻ of shikimic acid.
Product Ion (Q3) e.g., m/z 111.04A specific fragment ion generated from the precursor.

This table presents illustrative data compiled from general UHPLC-MS/MS method development principles.

Implementation of Nuclear Magnetic Resonance (NMR) for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful primary quantitative analytical technique that allows for the direct measurement of analytes without the need for identical standards for calibration. oiv.intoiv.int Its application to this compound quantification is well-established, particularly in matrices like plant extracts and wine. rdworldonline.com

Quantitative ¹H NMR (qNMR) is frequently employed. The principle involves measuring the signal intensity of a specific proton of this compound and comparing it to the signal of an internal standard of known concentration. oiv.int For analyses in aqueous or ethanolic solutions like wine, sophisticated pulse sequences are used to suppress the large signals from water and ethanol (B145695), which significantly enhances the sensitivity for detecting compounds like this compound. oiv.int The International Organisation of Vine and Wine (OIV) has adopted a ¹H-NMR method for the simultaneous quantification of several compounds in wine, including shikimic acid. rdworldonline.com

Solid-state ¹³C NMR has also been successfully used for the total quantification of shikimic acid directly in biomass, such as star anise. This technique avoids extraction steps, providing a measure of the total compound content in the native material. One study using quantitative direct polarisation solid-state ¹³C NMR found the shikimic acid content in star anise to be 19 ± 3 wt %.

Parameter¹H NMR Spectral Data for Shikimic Acid (in D₂O)
¹H Chemical Shift (δ, ppm) 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)
¹³C Chemical Shift (δ, ppm) 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4
Source: Data compiled from research findings. nih.gov
ParameterOIV Guideline for Quantitative ¹H NMR in WinePurpose
Internal Standard TSP (3-(trimethylsilyl)propionic acid-d4 sodium salt)Provides a chemical shift reference (δ 0.0 ppm) and concentration standard.
Sample pH Adjusted to 3.10 ± 0.02Ensures reproducibility of chemical shifts.
Pulse Sequence Water and ethanol presaturation (e.g., Watergate)Suppresses solvent signals to improve dynamic range and sensitivity. oiv.int
Recycle Delay (D1) ≥ 6 secondsAllows for full spin-lattice relaxation for accurate quantification.
Temperature 300 K (27 °C)Maintains constant sample conditions for reproducible results.
Source: Data from the official OIV method for wine analysis. oiv.intoiv.int

Method Validation Parameters for this compound Assays (Selectivity, Accuracy, Precision)

To ensure that an analytical method provides reliable and reproducible data, it must be validated. globalresearchonline.net The validation process assesses several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org For this compound assays, the most critical parameters are selectivity, accuracy, and precision.

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In chromatography, this is often demonstrated by showing that the this compound peak is well-resolved from other peaks and by performing analyses on blank matrix samples to check for interferences. europa.eu

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often determined by performing recovery studies, where a known amount of this compound is spiked into a blank biological matrix and the percentage of the analyte recovered by the assay is calculated. researchgate.net

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. globalresearchonline.net Precision is usually expressed as the relative standard deviation (RSD) of the measurements.

The table below shows validated performance parameters for an HPLC method for determining shikimic acid.

Validation ParameterResultAcceptance Criterion (Typical)
Selectivity No interference at the retention time of shikimic acid.No significant interfering peaks at the analyte retention time.
Linearity (R²) > 0.998R² ≥ 0.995
Accuracy (Recovery) 94.8% – 108%80% – 120% (for complex matrices)
Precision (Repeatability RSD) 1.96% – 9.5%RSD ≤ 15%
Precision (Reproducibility RSD) 2.08% – 14.77%RSD ≤ 15%
Limit of Detection (LOD) 0.00002 g/LMethod-dependent
Limit of Quantification (LOQ) 0.00006 g/LMethod-dependent
Source: Data adapted from a validation study of an HPLC method for organic acids in wine. researchgate.net

Future Research Directions in Shikimin Studies

Elucidation of Comprehensive Biosynthetic Pathways

The detailed biosynthetic pathway leading to the formation of Shikimin in organisms that produce it, such as Illicium anisatum, is not comprehensively elucidated in the currently available research. Future studies could focus on identifying the genes, enzymes, and intermediate metabolites involved in this compound biosynthesis. Techniques such as genomics, transcriptomics, proteomics, and metabolomics could be employed to map the complete pathway. Understanding the biosynthesis could potentially enable controlled production or modification of this compound or related compounds, although research into this specific compound for applications is not detailed in the provided sources.

Discovery of Novel Molecular Targets and Signaling Pathways

This compound is known for its toxicity and association with severe inflammation and effects on the nervous system cabidigitallibrary.orgbionity.com. However, the specific molecular targets and detailed signaling pathways through which this compound exerts its effects are not extensively described in the available literature focusing solely on this compound. While related compounds like anisatin (B1215211), also found in Illicium anisatum, are suspected strong GABA antagonists cabidigitallibrary.orgbionity.com, the direct molecular interactions and downstream signaling cascades triggered by this compound itself require further investigation. Future research could utilize techniques such as target identification assays, receptor binding studies, and cell-based signaling pathway analysis to pinpoint the precise molecules and pathways affected by this compound. This could provide a deeper understanding of its toxicological mechanisms.

Q & A

Basic Research Questions

Q. How to design an initial experimental protocol for isolating Shikimic acid from natural sources?

  • Methodological Answer : Begin by identifying plant sources with high Shikimic acid content (e.g., Illicium species). Use Soxhlet extraction with polar solvents (e.g., ethanol/water mixtures) and optimize temperature to avoid degradation. Validate purity via HPLC with a C18 column and UV detection at 210 nm. Reproducibility requires documenting solvent ratios, extraction times, and column specifications in detail .
  • Key Considerations : Cross-reference isolation protocols from primary literature to identify common pitfalls, such as co-elution of terpenoids. Include negative controls (e.g., solvent-only extractions) to confirm specificity.

Q. What strategies are effective for conducting a systematic literature review on Shikimic acid’s biosynthesis pathways?

  • Methodological Answer : Use databases like SciFinder and PubMed with keywords: “Shikimate pathway,” “EPSP synthase,” and “metabolic engineering.” Filter results to prioritize studies with in vivo isotopic labeling or gene knockout models. Create a comparative table summarizing key enzymes (e.g., DAHP synthase) and their kinetic parameters across species .
  • Key Considerations : Differentiate between in planta studies and heterologous expression systems. Track citation chains to identify foundational papers and recent advancements (post-2020) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for Shikimic acid derivatives?

  • Methodological Answer : For NMR discrepancies, verify solvent effects (e.g., D₂O vs. CDCl₃) and calibration standards. Compare coupling constants across studies to identify stereochemical inconsistencies. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isobaric interferences. Cross-validate with X-ray crystallography if crystalline derivatives are available .
  • Example Workflow :

Discrepancy TypeResolution ToolReference Standard
¹³C NMR shiftsDFT calculationsAdamantane-d16
Optical rotationPolarimetry (589 nm)Sucrose (α_D = +66.5°)

Q. What computational methods optimize the prediction of Shikimic acid’s reactivity in novel synthetic routes?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states in esterification or glycosylation reactions. Validate with experimental kinetics (e.g., Arrhenius plots). Use molecular docking (AutoDock Vina) to predict interactions with microbial enzymes in biotransformation studies .
  • Key Considerations : Benchmark computational results against experimental IC₅₀ values for enzyme inhibition. Parameterize force fields using crystallographic data from the Protein Data Bank (PDB).

Q. How to address low yields in Shikimic acid semi-synthetic modifications?

  • Methodological Answer : Screen catalysts (e.g., Lewis acids like BF₃·Et₂O) under inert atmospheres to minimize side reactions. Use design of experiments (DoE) to optimize reaction time, temperature, and molar ratios. Characterize intermediates via inline FTIR to detect unstable species. For scale-up, prioritize flow chemistry systems to enhance heat/mass transfer .

Data Management & Reproducibility

Q. What FAIR principles should guide Shikimic acid research data publication?

  • Methodological Answer : Assign persistent identifiers (e.g., DOI) to datasets via repositories like Zenodo. Provide machine-readable metadata (JSON-LD format) detailing analytical conditions (e.g., HPLC gradients, NMR frequencies). Use standardized formats (JCAMP-DX for spectra) and cite Cambridge Structural Database entries for crystallographic data .

Ethical & Collaborative Considerations

Q. How to design collaborative workflows for multi-institutional Shikimic acid research?

  • Methodological Answer : Establish shared electronic lab notebooks (e.g., LabArchives) with granular access controls. Define milestones using Gantt charts and assign roles (e.g., synthesis, bioassay, data analysis). Conduct quarterly audits to ensure adherence to protocols and address equipment variability (e.g., HPLC column lot differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.